molecular formula C17H25FN2O4S B4010710 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide

Cat. No.: B4010710
M. Wt: 372.5 g/mol
InChI Key: DNLHLQAAQWLOSP-UHFFFAOYSA-N
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Description

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a fluorophenyl group, and a sulfonylamino group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with N-(2-methoxyethyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group is known to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-hydroxypropyl)acetamide
  • 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxybenzyl)acetamide
  • N-cyclohexyl-2-[(2R,3S,6S)-3-[(4-fluorophenyl)sulfonylamino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide

Uniqueness

What sets 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the methoxyethyl group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical development.

Properties

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-24-12-11-19-17(21)13-20(15-5-3-2-4-6-15)25(22,23)16-9-7-14(18)8-10-16/h7-10,15H,2-6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLHLQAAQWLOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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